molecular formula C17H20ClN3O3 B11196357 5-[2-(2-chlorophenoxy)ethyl]-6-methyl-2-morpholino-4(3H)-pyrimidinone

5-[2-(2-chlorophenoxy)ethyl]-6-methyl-2-morpholino-4(3H)-pyrimidinone

Cat. No.: B11196357
M. Wt: 349.8 g/mol
InChI Key: APZQHRFCMKWNFN-UHFFFAOYSA-N
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Description

5-[2-(2-chlorophenoxy)ethyl]-6-methyl-2-morpholino-4(3H)-pyrimidinone is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrimidinone core substituted with a chlorophenoxyethyl group, a methyl group, and a morpholino group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-chlorophenoxy)ethyl]-6-methyl-2-morpholino-4(3H)-pyrimidinone typically involves multiple steps:

    Formation of the Pyrimidinone Core: The initial step involves the condensation of appropriate precursors to form the pyrimidinone ring. This can be achieved through the reaction of a suitable diketone with urea or thiourea under acidic or basic conditions.

    Introduction of the Chlorophenoxyethyl Group: The chlorophenoxyethyl group is introduced via nucleophilic substitution. This involves reacting the pyrimidinone intermediate with 2-chlorophenoxyethyl chloride in the presence of a base such as potassium carbonate.

    Morpholino Group Addition: The final step involves the introduction of the morpholino group. This can be achieved by reacting the intermediate with morpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-chlorophenoxy)ethyl]-6-methyl-2-morpholino-4(3H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

5-[2-(2-chlorophenoxy)ethyl]-6-methyl-2-morpholino-4(3H)-pyrimidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-[2-(2-chlorophenoxy)ethyl]-6-methyl-2-morpholino-4(3H)-pyrimidinone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(2-chlorophenoxy)ethyl]-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
  • 2-(2-chlorophenoxy)ethylamine derivatives

Uniqueness

Compared to similar compounds, 5-[2-(2-chlorophenoxy)ethyl]-6-methyl-2-morpholino-4(3H)-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholino group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20ClN3O3

Molecular Weight

349.8 g/mol

IUPAC Name

5-[2-(2-chlorophenoxy)ethyl]-4-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H20ClN3O3/c1-12-13(6-9-24-15-5-3-2-4-14(15)18)16(22)20-17(19-12)21-7-10-23-11-8-21/h2-5H,6-11H2,1H3,(H,19,20,22)

InChI Key

APZQHRFCMKWNFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCOCC2)CCOC3=CC=CC=C3Cl

Origin of Product

United States

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